SC-435 mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

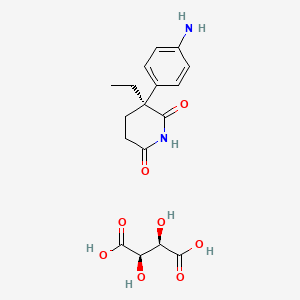

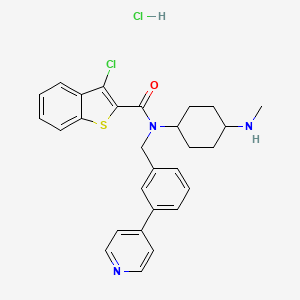

SC-435 is an ileal apical sodium co-dependent bile acid transporter (ASBT) which inhibits plasma cholesterol.

Wissenschaftliche Forschungsanwendungen

Inhibition of Ileal Bile Acid Transport and Cholesterol Metabolism

SC-435, a competitive inhibitor of the ileal apical sodium-dependent bile acid cotransporter (ASBT), significantly impacts cholesterol metabolism. In a study involving rabbits, SC-435 treatment led to a substantial increase in fecal bile acid outputs, indicating notable bile acid malabsorption. This malabsorption subsequently lowered plasma cholesterol levels. The treatment also affected the hepatic nuclear receptor FXR (farnesoid X receptor), upregulating CYP7A1 (cholesterol 7 alpha-hydroxylase) and lowering the expression of FXR target genes in the liver (Hai Li et al., 2004).

LDL Cholesterol and Apolipoprotein B Reduction

Combining SC-435 with atorvastatin, an HMG-CoA reductase inhibitor, has been shown to enhance reductions in LDL cholesterol and LDL apolipoprotein B (apoB). This combination therapy significantly lowered plasma total cholesterol and LDL-C levels in miniature pigs. The treatment increased the fractional catabolic rate of LDL apoB and influenced hepatic concentrations of cholesterol and expression of related enzymes and receptors (D. E. Telford et al., 2003).

Impact on Atherosclerosis

SC-435 has also been identified as a potential agent in reducing the risk of atherosclerosis. In a study on apolipoprotein E−/− (apoE−/−) mice, SC-435 administration resulted in a significant reduction in serum total cholesterol and aortic root lesion area. The treatment also influenced the expression of genes related to bile acid and cholesterol homeostasis (B. Bhat et al., 2003).

Enhanced LDL Clearance and Cholesterol Homeostasis

Another study demonstrated that SC-435 reduces plasma LDL cholesterol by enhancing LDL receptor-mediated LDL apoB clearance. This effect is secondary to increased expression of cholesterol 7α-hydroxylase. The study, conducted on miniature pigs, indicated that SC-435 increased hepatic mRNA and enzymatic activity for both cholesterol 7α-hydroxylase and HMG-CoA reductase (M. Huff et al., 2002).

Hepatic Cholesterol and Lipoprotein Metabolism

In guinea pigs, SC-435 altered mRNA levels and enzyme activities of genes involved in hepatic cholesterol and lipoprotein metabolism. The study found that SC-435 monotherapy and combination therapy with simvastatin significantly lowered LDL cholesterol concentrations by affecting hepatic cholesterol homeostasis and intravascular processing of lipoproteins (K. L. West et al., 2005).

Eigenschaften

CAS-Nummer |

289037-67-8 |

|---|---|

Produktname |

SC-435 mesylate |

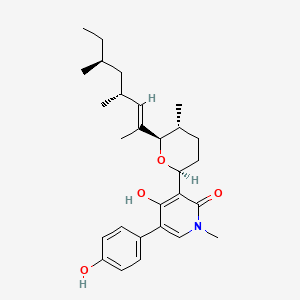

Molekularformel |

C37H58N2O9S2 |

Molekulargewicht |

738.996 |

IUPAC-Name |

1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate |

InChI |

InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |

InChI-Schlüssel |

CCYVADKKJZPOAV-SWIBWIMJSA-M |

SMILES |

O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SC-435; SC 435; SC435; SC-435 mesylate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

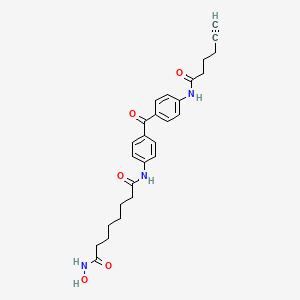

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)